2-[(E)-[2-(1H-1,3-Benzodiazol-2-YL)hydrazin-1-ylidene]methyl]-1-benzyl-1H-1,3-benzodiazole
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Overview
Description
2-[(E)-[2-(1H-1,3-Benzodiazol-2-YL)hydrazin-1-ylidene]methyl]-1-benzyl-1H-1,3-benzodiazole is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of 2-[(E)-[2-(1H-1,3-Benzodiazol-2-YL)hydrazin-1-ylidene]methyl]-1-benzyl-1H-1,3-benzodiazole typically involves the condensation of 1H-1,3-benzodiazole derivatives with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(E)-[2-(1H-1,3-Benzodiazol-2-YL)hydrazin-1-ylidene]methyl]-1-benzyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Omeprazole: Used as an antiulcer agent.
Albendazole: Used as an antihelminthic agent.
Properties
IUPAC Name |
N-[(E)-(1-benzylbenzimidazol-2-yl)methylideneamino]-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6/c1-2-8-16(9-3-1)15-28-20-13-7-6-12-19(20)24-21(28)14-23-27-22-25-17-10-4-5-11-18(17)26-22/h1-14H,15H2,(H2,25,26,27)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGYFMLEUUPBTB-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=NNC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=N/NC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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